molecular formula C14H12N2S2 B11765896 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine

2,5-Bis(thiophen-2-yl)benzene-1,4-diamine

Cat. No.: B11765896
M. Wt: 272.4 g/mol
InChI Key: UUINHKZYHDPIOF-UHFFFAOYSA-N
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Description

2,5-Di(thiophen-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C14H12N2S2. It is characterized by the presence of two thiophene rings attached to a benzene ring, which is further substituted with two amino groups at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(thiophen-2-yl)benzene-1,4-diamine typically involves the following steps:

    Formation of Intermediate Compounds: The initial step often involves the formation of intermediate compounds such as thiophene derivatives.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Di(thiophen-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Di(thiophen-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Di(thiophen-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Di(thiophen-3-yl)benzene-1,4-diamine
  • 2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine
  • 2,5-Diamino-1,4-phenylenedithiophene dihydrochloride
  • 2,2’-(2,5-Diethynyl-1,4-phenylene)bisthiophene

Uniqueness

2,5-Di(thiophen-2-yl)benzene-1,4-diamine is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Properties

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

2,5-dithiophen-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C14H12N2S2/c15-11-8-10(14-4-2-6-18-14)12(16)7-9(11)13-3-1-5-17-13/h1-8H,15-16H2

InChI Key

UUINHKZYHDPIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2N)C3=CC=CS3)N

Origin of Product

United States

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